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Compound of Interest

4-Bromo-N,N-diethyl-2-
Compound Name:
fluorobenzamide

CAS No.: 682778-07-0

Cat. No.: B1292920

L J

In the landscape of modern drug discovery and development, the efficiency of synthesizing
complex molecular architectures is paramount. Key to this endeavor is the availability of
versatile, high-quality chemical intermediates that serve as foundational scaffolds. 4-Bromo-
N,N-diethyl-2-fluorobenzamide (CAS No. 682778-07-0) has emerged as such a critical
building block.[1] Its strategic placement of three distinct functional groups—a reactive aryl
bromide, an electron-withdrawing fluorine atom, and a sterically influential N,N-diethylamide—
provides medicinal chemists with a powerful tool for molecular elaboration.

This guide offers a comprehensive technical overview of 4-Bromo-N,N-diethyl-2-
fluorobenzamide, detailing its synthesis, physicochemical properties, and, most critically, its
application as a pivotal intermediate. We will explore the causality behind its synthetic protocol
and its reactivity, providing field-proven insights for researchers, scientists, and drug
development professionals.

Physicochemical and Structural Data

A thorough understanding of a chemical intermediate begins with its fundamental properties.
The data for 4-Bromo-N,N-diethyl-2-fluorobenzamide are summarized below, providing
essential information for its handling, characterization, and use in synthetic applications.[1][2]
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Property Value

IUPAC Name 4-bromo-N,N-diethyl-2-fluorobenzamide
CAS Number 682778-07-0

Molecular Formula C11H13BrFNO

Molecular Weight 274.13 g/mol

INChl=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-

InChl

6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3
SMILES CCN(CC)C(=0)clc(F)ce(Br)ccl
Purity (Typical) >99% (Commercially available)

_ o Pharmaceutical intermediate, Synthetic organic
Primary Application )
chemistry reagent

Store in a cool, dry place, sealed from
Storage
atmosphere

Synthesis: A Robust and Scalable Amidation
Protocol

The most direct and industrially viable synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide
originates from its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid.[3][4][5] The
core transformation is an amidation reaction, a cornerstone of organic synthesis.

Synthetic Workflow Diagram
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Reagents & Conditions

1. Activating Agent (e.g., SOCI2)
2. Diethylamine (Et2NH)
3. Base (e.g., EtasN)

Starting |Material
|

4-Bromo-2-fluorobenzoic Acid

Amidation

Final Rroduct

4-Bromo-N,N-diethyl-2-fluorobenzamide

Click to download full resolution via product page

Caption: Synthetic pathway from 4-Bromo-2-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol describes the conversion of the carboxylic acid to the amide via an acyl chloride
intermediate, a self-validating and high-yielding method.

Step 1: Activation of the Carboxylic Acid (Acyl Chloride Formation)

» To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an
inert atmosphere (Nitrogen), add 4-Bromo-2-fluorobenzoic acid (1.0 eq).

e Add thionyl chloride (SOCIz, 1.5 eq) either neat or in a suitable anhydrous solvent like
dichloromethane (DCM).

e Heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The progress can
be monitored by the cessation of gas (HCI, SO2) evolution.
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o After completion, remove the excess thionyl chloride and solvent under reduced pressure to
yield the crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is typically used directly
in the next step without further purification.

Expertise & Causality: The conversion of the carboxylic acid to an acyl chloride is a critical
activation step. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl
chloride replaces it with a chloride ion, which is an excellent leaving group, thereby rendering
the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by diethylamine.

Step 2: Amide Formation

» Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g.,
DCM or THF).

e Cool the solution to 0°C using an ice bath.

» In a separate flask, prepare a solution of diethylamine (Et2NH, 1.2 eq) and a non-nucleophilic
base such as triethylamine (EtsN, 1.2 eq) in the same solvent.

o Add the diethylamine solution dropwise to the cooled acyl chloride solution. Maintain the
temperature at 0°C during the addition.

» Allow the reaction to warm to room temperature and stir for 1-3 hours until completion
(monitorable by TLC or LC-MS).

o Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and
extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers,
wash with dilute HCI, saturated NaHCOs solution, and finally with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
or flash column chromatography to yield 4-Bromo-N,N-diethyl-2-fluorobenzamide as a
pure solid.

Trustworthiness & Self-Validation: This two-step protocol is inherently robust. The formation of
the highly reactive acyl chloride ensures that the subsequent amidation proceeds to
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completion. The acidic and basic washes during work-up effectively remove any unreacted
starting materials and by-products, ensuring the high purity of the final intermediate.

Reactivity and Application in Pharmaceutical
Synthesis

The true value of 4-Bromo-N,N-diethyl-2-fluorobenzamide lies in the orthogonal reactivity of
its functional groups. While the amide and fluoro groups provide metabolic stability and
modulate the electronic environment, the aryl bromide is the primary handle for molecular
elaboration. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions,
which are fundamental to modern API synthesis.[6][7][8]

Core Reactivity: The Aryl Bromide Handle

The carbon-bromine bond is the key reactive site, enabling the formation of new carbon-carbon
and carbon-heteroatom bonds. This functionality is central to constructing the complex biaryl or
arylamine structures often found in kinase inhibitors and other targeted therapies.[6][7]

Logical Workflow: Application in Suzuki-Miyaura
Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for creating
C-C bonds. 4-Bromo-N,N-diethyl-2-fluorobenzamide is an excellent substrate for this
reaction.

4-Bromo-N,N-diethyl- Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPhs)a)
2-fluorobenzamide (R-B(OH)2) Base (e.g., NazCO:s)

g
-

//’/Suzuki-Miyaura
Coupling

Biaryl Product
(API Precursor)
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Caption: Role as a substrate in Suzuki-Miyaura cross-coupling.

Authoritative Grounding: The utility of halogenated aromatic compounds, such as this
intermediate, in palladium-catalyzed coupling reactions is a well-established and fundamental
principle in organic synthesis, forming the backbone of many pharmaceutical production routes.
[9] The precursor, 4-Bromo-2-fluorobenzoic acid, is explicitly mentioned in the context of
synthesizing intermediates for drugs like Enzalutamide and Venetoclax, highlighting the
industrial relevance of this structural motif.[3][4] For instance, the related compound 4-Bromo-
2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of the androgen-receptor
antagonist Enzalutamide.[10] This establishes a strong precedent for the utility of 4-Bromo-
N,N-diethyl-2-fluorobenzamide in similar drug discovery programs.

Conclusion

4-Bromo-N,N-diethyl-2-fluorobenzamide is more than just a chemical reagent; it is a
strategically designed intermediate that offers a confluence of stability, reactivity, and versatility.
Its robust synthetic protocol ensures a reliable supply for research and large-scale production.
The presence of the aryl bromide handle provides a direct and efficient entry point into powerful
cross-coupling methodologies, enabling the rapid diversification and construction of complex
molecular targets. For any organization engaged in the discovery and development of novel
therapeutics, particularly in areas like oncology and inflammatory diseases, mastering the use
of this intermediate is a significant step toward accelerating the path from chemical concept to
clinical reality.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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